REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]([C:11]2[CH:16]=[C:15]([OH:17])[C:14]([Cl:18])=[CH:13][C:12]=2[Cl:19])[N:4]=[C:5]2[C:10]=1[CH2:9][CH2:8][CH2:7][CH2:6]2.O.[OH-].[Na+].Cl[CH:24]([F:26])[F:25]>O1CCOCC1>[Cl:1][C:2]1[N:3]([C:11]2[CH:16]=[C:15]([O:17][CH:24]([F:26])[F:25])[C:14]([Cl:18])=[CH:13][C:12]=2[Cl:19])[N:4]=[C:5]2[C:10]=1[CH2:9][CH2:8][CH2:7][CH2:6]2 |f:2.3|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1N(N=C2CCCCC12)C1=C(C=C(C(=C1)O)Cl)Cl
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 50°~60° C.
|
Type
|
TEMPERATURE
|
Details
|
heated at 50°~60° C
|
Type
|
CUSTOM
|
Details
|
to react for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The extract was washed with saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica-gel chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N(N=C2CCCCC12)C1=C(C=C(C(=C1)OC(F)F)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |